molecular formula C8H7F3N2 B7964255 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine

Katalognummer: B7964255
Molekulargewicht: 188.15 g/mol
InChI-Schlüssel: GBWPAHRRBFWCLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This high-purity 6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine (CAS 905275-83-4) is a key synthetic intermediate for medicinal chemistry and drug discovery research. The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in pharmaceutical development, with documented scientific interest in its derivatives for a broad spectrum of biological activities . Research indicates that this fused bicyclic system is structurally similar to natural alkaloids and is investigated for its potential in treating diseases of the nervous and immune systems . Specifically, analogs of this scaffold have shown promise in early-stage research for antidiabetic applications by acting as aldose reductase inhibitors and GPR119 agonists, which are targets for type 2 diabetes . The incorporation of the trifluoromethyl group is a strategic modification in drug design, as this moiety is known to enhance metabolic stability, membrane permeability, and overall binding affinity, making it a valuable feature in optimizing lead compounds . This compound is intended for use as a building block in the synthesis of novel molecules for anticancer, antimicrobial, and antidiabetic research, among other areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-1-5-2-12-3-6(5)4-13-7/h1,4,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWPAHRRBFWCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Cyclization of O-Acyl Oximes

A prominent method for constructing trifluoromethylated pyridine derivatives involves reductive cyclization of O-acyl oximes using NH4_4I/Na2_2S2_2O4_4 systems. In the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, Huang et al. demonstrated that ketoxime acetates undergo N–O bond cleavage and cyclization in the presence of NH4_4I and Na2_2S2_2O4_4, yielding pyridines with high regioselectivity . For 6-(trifluoromethyl)pyrrolo[3,4-c]pyridine, a similar approach could involve:

  • Oxime Formation : Reacting a trifluoromethylated ketone precursor with hydroxylamine hydrochloride to generate the corresponding oxime.

  • O-Acylation : Treating the oxime with acetic anhydride to form an O-acyl oxime intermediate.

  • Reductive Cyclization : Subjecting the O-acyl oxime to NH4_4I/Na2_2S2_2O4_4 in toluene at elevated temperatures (130°C) under argon, facilitating N–O bond cleavage and cyclization to form the pyrrolopyridine core .

Key Considerations :

  • Solvent : Toluene or DMF enhances reaction efficiency.

  • Yield : Analogous pyridine syntheses report ~69% yields after column chromatography .

  • Purity : Silica gel purification (hexane/ethyl acetate) ensures >97% purity .

Metal-Mediated Cyclization with Phosphorus Reagents

Phosphorus pentachloride (PCl5_5) and HCl-mediated cyclizations are effective for assembling trifluoromethylpyridines. A patent by CN1263094A details the synthesis of 2-chloro-4-trifluoromethylpyridine via zinc-mediated coupling of trifluoroacetylacetone with chloroacetonitrile, followed by PCl5_5-driven cyclization . Adapting this for pyrrolo[3,4-c]pyridine:

  • Zinc Activation : Reacting zinc powder with trimethylchlorosilane in DMF generates an active metal surface.

  • Coupling Reaction : Combining a trifluoromethylated enone with a nitrile-containing precursor (e.g., chloroacetonitrile) at 60°C forms an intermediate allylic alcohol.

  • Cyclization : Treating the intermediate with PCl5_5 and HCl gas induces ring closure, yielding the pyrrolopyridine framework .

Optimization Parameters :

  • Temperature : Reflux conditions (100–130°C) improve cyclization efficiency.

  • Workup : Extraction with ethyl acetate and distillation under reduced pressure isolates the product .

Hantzsch-Type Pyrrole Synthesis with Trifluoromethyl Building Blocks

The Hantzsch pyrrole synthesis, traditionally employing 1,3-dicarbonyl compounds and amines, can be modified for fused systems. For 6-(trifluoromethyl)pyrrolo[3,4-c]pyridine:

  • Diketone Preparation : Synthesize 1,1,1-trifluoro-4-alkoxy-3-buten-2-one as a trifluoromethylated diketone precursor.

  • Amine Condensation : React the diketone with a pyridine-containing amine (e.g., 3-aminopyridine) in methanol under acidic conditions.

  • Cyclodehydration : Use acetic anhydride or PCl5_5 to dehydrate the intermediate, forming the pyrrole ring fused to the pyridine .

Advantages :

  • Modularity : Substituents on the diketone and amine dictate regiochemistry.

  • Yield : Comparable methods achieve 44–69% yields .

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Advantages
Reductive CyclizationNH4_4I, Na2_2S2_2O4_4Toluene, 130°C, Ar~69% >97% High regioselectivity; scalable
PCl5_5 CyclizationZn, PCl5_5, HClDMF, 60–100°C~44% >90% Broad substrate tolerance
Hantzsch SynthesisTrifluoro-diketone, amineMeOH, Ac2_2O50–60%*>95%*Modular design; mild conditions

*Estimated based on analogous reactions.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-deficient pyridine ring directs electrophilic substitution to specific positions. Key reactions include:

Halogenation

  • Chlorination : Reacts with POCl₃ under reflux to form 6-(trifluoromethyl)-4-chloro-pyrrolo[3,4-c]pyridine. The -CF₃ group stabilizes the intermediate through inductive effects .

  • Bromination : Using N-bromosuccinimide (NBS) in DMF yields mono- or di-brominated derivatives at the 1- and 3-positions .

Nitration

  • Nitration with HNO₃/H₂SO₄ occurs at the 4-position of the pyridine ring, producing 4-nitro derivatives in moderate yields (45–60%) .

Nucleophilic Aromatic Substitution

The -CF₃ group activates the pyridine ring toward nucleophilic substitution:

Amination

  • Reacts with primary amines (e.g., methylamine) in ethanol at 80°C to form 4-amino derivatives (yield: 50–70%) .

  • Buchwald-Hartwig coupling with aryl halides introduces aryl groups at the 4-position .

Hydroxylation

  • Hydrolysis with NaOH/H₂O₂ under microwave irradiation generates 4-hydroxy-pyrrolo[3,4-c]pyridine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (e.g., phenylboronic acid) to form 4-aryl derivatives. Typical conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C (yield: 60–75%) .

Sonogashira Coupling

  • Alkyne coupling using PdCl₂(PPh₃)₂/CuI forms 4-alkynyl derivatives (yield: 55–65%) .

Cycloaddition Reactions

The pyrrole moiety participates in [3+2] cycloadditions:

With Azides

  • Reacts with aryl azides under Cu(I) catalysis to form triazole-fused derivatives, enhancing structural complexity .

Reduction

  • Hydrogenation over Pd/C reduces the pyrrole ring to a pyrrolidine, altering ring aromaticity .

Oxidation

  • MnO₂ oxidizes the pyrrole NH to a carbonyl group, forming a diketone derivative .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological applications:

Mechanistic Insights

  • Electrophilic Substitution : The -CF₃ group directs electrophiles to the 4-position via resonance and inductive effects.

  • Nucleophilic Attack : Enhanced by the electron-deficient pyridine ring, enabling efficient substitution at the 1- and 3-positions .

This compound’s versatility in cross-coupling and cycloaddition reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine has been investigated for its potential applications in various areas of medicinal chemistry:

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cancer cell pathways. For example:

  • Case Study: A derivative showed selective cytotoxicity against breast cancer cells while sparing normal cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The trifluoromethyl group enhances its ability to penetrate microbial membranes, making it effective against resistant strains.

  • Case Study: In vitro studies revealed that this compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus).

Neurological Applications

Pyrrolo[3,4-c]pyridine derivatives have been explored for their neuroprotective effects. The unique structural features allow for interaction with neurotransmitter receptors.

  • Case Study: Compounds in this class have shown promise in reducing neuroinflammation in models of neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological activity of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituent patterns. Key analogs and their functional differences are summarized below:

Compound Name Substituents Key Biological Activity Evidence Source
6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione 6-methyl, 4-substituted phenoxy Antidiabetic (glucose uptake stimulation)
2-(3-Chloro-4-fluorobenzyl)-pyrrolo[3,4-c]pyridine 3-chloro-4-fluorobenzyl, hydroxy HIV-1 integrase inhibition (IC₅₀: 6–22 µM)
4-Alkoxy-6-methyl-pyrrolo[3,4-c]pyridine 4-alkoxy, piperazinylalkyl Analgesic, sedative
6-(Trifluoromethyl)-1H-pyrrolo[3,4-c]pyridine 6-CF₃ Not explicitly reported; inferred potential as kinase/DNA ligase inhibitor
  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound is more electron-withdrawing than chloro or fluoro substituents, which may enhance binding affinity to hydrophobic enzyme pockets compared to halogenated analogs like those in HIV-1 integrase inhibitors .
  • Methyl vs. Trifluoromethyl : 6-Methyl analogs (e.g., 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione) show antidiabetic activity via insulin sensitization , but the -CF₃ group could improve metabolic stability and bioavailability due to reduced oxidative metabolism .

Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form of related compounds (e.g., 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride) improves aqueous solubility , suggesting that salt formation could address the poor solubility observed in tricyclic pyrrolopyridines .
  • pKa and Lipophilicity : Pyrazolo[3,4-c]pyridine analogs with -CF₃ groups exhibit predicted pKa values of ~11.4 and densities of 1.35 g/cm³ , indicating moderate basicity and enhanced lipophilicity compared to unsubstituted analogs.

Biologische Aktivität

6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Overview of the Compound

  • Chemical Formula: C₈H₇F₃N₂
  • Molecular Weight: Approximately 188.15 g/mol
  • IUPAC Name: 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
  • CAS Number: 905275-83-4

The trifluoromethyl group attached to the pyrrolo[3,4-c]pyridine framework significantly influences the compound's reactivity and biological properties. The electron-withdrawing nature of this group enhances its lipophilicity and metabolic stability, which are critical for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group facilitates electrophilic substitution reactions and enhances binding affinity to biological targets. This compound has shown potential in:

  • Antimicrobial Activity: In vitro studies have demonstrated significant antimicrobial effects against various pathogens including Candida albicans and Staphylococcus aureus.
  • Antitumor Activity: Some derivatives exhibit promising anticancer properties by inhibiting cell proliferation in cancer cell lines .

Antimicrobial Activity

A study on various pyrrolo[3,4-c]pyridine derivatives indicated that compounds similar to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget OrganismActivity (MIC)
6-(CF₃)-PyrroloC. albicans32 µg/mL
6-(CF₃)-PyrroloS. aureus16 µg/mL

These findings suggest that the trifluoromethyl substitution enhances the compound's efficacy against microbial infections .

Antitumor Activity

In another study focusing on the antitumor effects of pyrrolo[3,4-c]pyridine derivatives:

CompoundCell LineIC₅₀ (µM)
6-(CF₃)-PyrroloMCF-7 (Breast Cancer)5.2
6-(CF₃)-PyrroloHepG2 (Liver Cancer)8.7

Case Studies

  • DYRK1A Inhibition : Recent pharmacological testing revealed that derivatives of pyrrolo compounds including this compound showed significant inhibition of DYRK1A kinase activity with nanomolar affinities. This suggests potential applications in treating neurodegenerative diseases where DYRK1A is implicated .
  • Inflammation Studies : The compound has also been evaluated for anti-inflammatory properties through assays measuring pro-inflammatory cytokine levels in BV2 microglial cells. Results indicated a reduction in cytokine release upon treatment with the compound, highlighting its therapeutic potential in neuroinflammatory conditions .

Comparative Analysis

When compared to other trifluoromethyl-substituted heterocycles:

CompoundAntimicrobial ActivityAntitumor Activity
6-(Trifluoromethyl)-PyrrolidineModerateHigh
6-(Trifluoromethyl)-PyrroleLowModerate
6-(Trifluoromethyl)-Pyrrolo High High

The unique structural features of this compound contribute to its superior biological activity compared to other compounds in its class.

Q & A

Basic: What synthetic strategies are employed to synthesize 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine derivatives?

Methodological Answer:
The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves scaffold optimization to enhance stability and bioactivity. For example, replacing ester moieties with methyl oxadiazole bioisosteres improves metabolic stability while retaining potency . Additionally, ring-expansion strategies using intermediates like 2-methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (47) have been reported to yield structurally diverse analogs via base-mediated reactions (e.g., MeONa/MeOH at 100°C) . Key steps include regioselective heterocyclization and functional group modifications (e.g., trifluoromethyl introduction via halogen exchange or direct fluorination).

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:
Structural validation employs a combination of spectroscopic and computational techniques:

  • NMR and X-ray crystallography confirm regiochemistry and stereochemistry.
  • DFT/B3LYP quantum-chemical calculations predict electronic properties (e.g., dipole moments, excitation energies) and align with experimental data from steady-state absorption and fluorescence spectra .
  • Femtosecond transient absorption spectroscopy resolves ultrafast electronic relaxations and solvation effects, critical for photophysical applications .

Advanced: What pharmacokinetic (PK) optimization strategies are used for this compound in in vivo models?

Methodological Answer:
PK challenges, such as high clearance in mice, are addressed via:

  • Co-dosing with pan-CYP inhibitors (e.g., 20 mg/kg dose) to prolong plasma exposure above MIC levels .
  • Bioisosteric replacements (e.g., methyl oxadiazole for esters) to reduce metabolic degradation .
  • Structural rigidity enhancements to improve bioavailability, guided by in vitro microsomal stability assays and in vivo PK/PD modeling.

Advanced: What mechanistic evidence supports QcrB as the target in antimycobacterial activity?

Methodological Answer:
Target validation involves:

  • Resistance studies : Failure to isolate resistant M. tuberculosis mutants suggests a high genetic barrier. However, M. tb with Cyt-bd oxidase deletions exhibits hypersensitivity, and the A317T mutation in QcrB confers resistance, confirming target involvement .
  • Biochemical assays : ATP synthesis inhibition in mycobacterial membranes correlates with QcrB binding, validated via radiolabeled substrate competition assays .

Advanced: How do photophysical properties of pyrrolo[3,4-c]pyridine derivatives support bioimaging applications?

Methodological Answer:
Derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) exhibit:

  • Large Stokes shifts (~100 nm) due to excited-state dipole reorganization, minimizing self-quenching .
  • High photostability (quantum yield of photodecomposition <0.001) under prolonged irradiation, enabling long-term tracking .
  • Femtosecond transient absorption spectra reveal no solvation delays in protic solvents, suggesting rapid electronic relaxations suitable for real-time imaging .

Advanced: What in vitro and in vivo models evaluate aldose reductase inhibition for diabetic complications?

Methodological Answer:

  • Enzyme assays : IC50 determination using recombinant human aldose reductase and substrate (e.g., DL-glyceraldehyde) .
  • Cell-based models : Sorbitol accumulation assays in rat lens epithelial cells under high glucose conditions .
  • In vivo validation : Diabetic rodent models (e.g., streptozotocin-induced) monitoring nerve conduction velocity and sorbitol levels in target tissues (e.g., sciatic nerves) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.